2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine
CAS No.:
Cat. No.: VC15805447
Molecular Formula: C13H11BrN4
Molecular Weight: 303.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrN4 |
|---|---|
| Molecular Weight | 303.16 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-7-bromo-3H-benzimidazol-5-amine |
| Standard InChI | InChI=1S/C13H11BrN4/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,15-16H2,(H,17,18) |
| Standard InChI Key | BLDQNHIVGXVBQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)N)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereoelectronic Properties
2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine () features a benzimidazole scaffold substituted with electron-donating amino groups and a bromine atom. The bromine atom at the 7-position introduces steric bulk and modulates electron density through its inductive (-I) effect, potentially influencing reactivity and intermolecular interactions . The 4-aminophenyl group at the 2-position contributes resonance effects, enhancing the planar conjugation across the benzimidazole system.
Table 1: Molecular Properties of 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.16 g/mol |
| Key Functional Groups | Benzimidazole, Br, -NH |
| Calculated LogP | ~2.1 (estimated) |
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol for 2-(4-Amino-phenyl)-7-bromo-3H-benzoimidazol-5-ylamine is documented, its structure suggests derivatization from 5-nitrobenzimidazole precursors. A plausible route involves:
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Bromination: Electrophilic substitution at the 7-position using .
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Nucleophilic Amination: Reduction of a nitro group at the 5-position to an amine via catalytic hydrogenation.
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Coupling: Suzuki-Miyaura cross-coupling to introduce the 4-aminophenyl group at the 2-position .
Spectroscopic Characterization
Key characterization techniques for analogous compounds include:
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IR Spectroscopy: Stretching vibrations for N-H (3100–3300 cm), C-Br (550–650 cm), and aromatic C=C (1600–1450 cm) .
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 303.16 (M) with isotopic patterns indicative of bromine .
| Supplier | Location | Contact Information |
|---|---|---|
| Fluorochem Ltd | United Kingdom | +44 1457 868921 |
| Oakwood Products, Inc. | USA | +1 803 739 8800 |
| ChemCollect GmbH | Germany | +49 202 4690049 |
These suppliers typically offer the compound at >95% purity, with pricing contingent on batch size and synthesis complexity .
Future Research Directions
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Structural Elucidation: Single-crystal X-ray diffraction studies to resolve torsional angles and hydrogen-bonding networks.
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Biological Screening: Evaluation against WHO-priority pathogens and cancer cell lines to quantify efficacy.
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Coordination Chemistry: Exploration of metal complexes for catalytic or therapeutic applications, inspired by pyrazolone-based ligands .
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